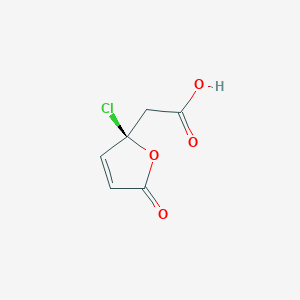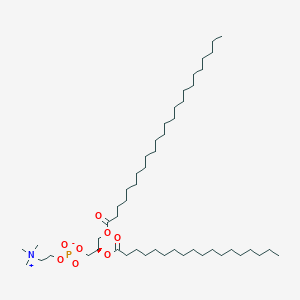
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are tetracosanoyl and octadecanoyl respectively. It derives from an octadecanoic acid and a tetracosanoic acid.
Aplicaciones Científicas De Investigación
Understanding Lipid Interactions in Cellular Processes
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a specific phospholipid, and understanding its interactions and role in cellular processes is crucial. Phospholipids like these are known to modulate phospholipid metabolism and signal transduction pathways in cellular membranes. A study highlighted that analogues of naturally occurring phospholipids, such as 1-O-octadecyl-2-O-methylglycero-3-phosphocholine, accumulate in cell membranes and can induce apoptosis or inhibit cancer cell invasion, demonstrating their significance in studying cancer cell behaviors (Van Slambrouck & Steelant, 2014).
Role in Drug Delivery Systems
The use of lipid vesicles, such as liposomes, is significant in drug delivery systems. Phospholipids like 1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine are crucial in forming these vesicles. These vesicles can encapsulate water-soluble enzymes, indicating their potential in various medical and biomedical applications, including enzyme-replacement therapy or as carriers in the blood circulation. The properties of the vesicles, such as enzyme encapsulation efficiencies and vesicle size, can significantly influence their effectiveness in drug delivery (Walde & Ichikawa, 2001).
Insights into Atherosclerosis
Understanding the role of oxidized phospholipids, which may include oxidized forms of 1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine, is crucial in the study of atherosclerosis. These phospholipids accumulate in lesions and regulate numerous genes and cellular functions in the vessel wall, impacting both pro-atherogenic and anti-atherogenic processes. Such insights are essential for unraveling the complex pathology of atherosclerosis and developing potential therapeutic strategies (Berliner & Watson, 2005).
Propiedades
Nombre del producto |
1-Tetracosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C50H100NO8P |
Peso molecular |
874.3 g/mol |
Nombre IUPAC |
[(2R)-2-octadecanoyloxy-3-tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-27-29-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-28-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |
Clave InChI |
GFTINFYKXJTEDX-QSCHNALKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




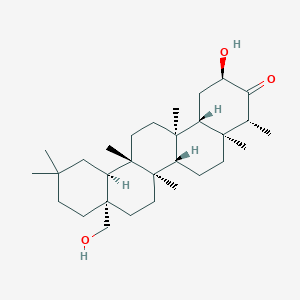

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)
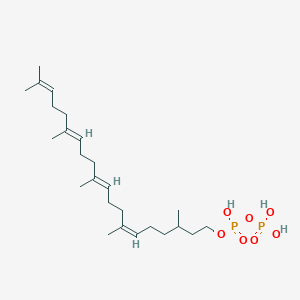
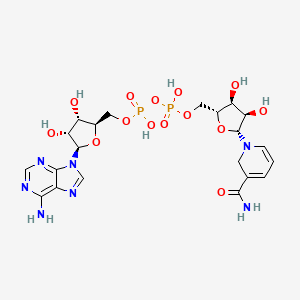




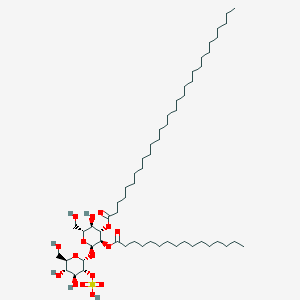
![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)
